molecular formula C18H16O4 B14480167 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid CAS No. 65540-46-7

2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid

Cat. No.: B14480167
CAS No.: 65540-46-7
M. Wt: 296.3 g/mol
InChI Key: ICJKNZIHSYDFFJ-UHFFFAOYSA-N
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Description

2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid typically involves the formation of the benzofuran ring followed by the introduction of the phenoxy and propanoic acid groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been employed to construct complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzofuran ring with the phenoxy and propanoic acid groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

65540-46-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

2-[3-(1-benzofuran-2-yl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C18H16O4/c1-18(2,17(19)20)22-14-8-5-7-12(10-14)16-11-13-6-3-4-9-15(13)21-16/h3-11H,1-2H3,(H,19,20)

InChI Key

ICJKNZIHSYDFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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